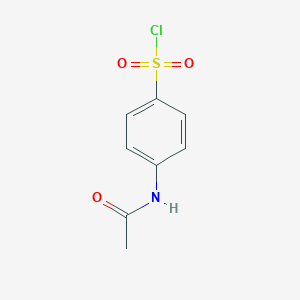

N-Acetylsulfanilyl chloride

Vue d'ensemble

Description

N-Acetylsulfanilyl chloride (CAS: 121-60-8), also known as 4-acetamidobenzenesulfonyl chloride, is a white crystalline powder with the molecular formula C₈H₈ClNO₃S and a molecular weight of 233.67 g/mol . It is sparingly soluble in water but dissolves readily in organic solvents like pyridine, acetonitrile, and dichloromethane . Its key physical properties include a melting point of 142–145°C and a boiling point of 426.8±28.0°C under standard conditions .

This compound is a critical intermediate in synthesizing sulfonamide antibiotics, such as sulfadiazine (SDZ), sulfamethoxazole (SMX), and sulfamonomethoxine (SMM) . Its reactivity as an acylating agent enables the introduction of sulfonamide groups into heterocyclic amines, carbohydrates, and polymers . For example, it is used to prepare radiolabeled ([¹⁴C] or [¹³C]) sulfonamides for environmental and pharmacological studies .

Méthodes De Préparation

La synthèse du chlorure de N-acétylsulfanilyle implique généralement un processus en plusieurs étapes :

Acétylation de l'aniline : L'aniline est acétylée à l'aide d'anhydride acétique pour former de la N-acétylaniline.

Chlorosulfonation : La N-acétylaniline est ensuite chlorosulfonée à l'aide d'acide chlorosulfonique (ClSO₃H) pour produire du chlorure de N-acétylsulfanilyle

Dans les milieux industriels, la production du chlorure de N-acétylsulfanilyle suit des étapes similaires, mais peut impliquer des conditions réactionnelles optimisées pour augmenter le rendement et la pureté.

Analyse Des Réactions Chimiques

Le chlorure de N-acétylsulfanilyle subit diverses réactions chimiques, notamment :

Réactions de substitution : Il réagit avec des nucléophiles tels que les amines pour former des dérivés sulfonamide.

Hydrolyse : Le composé peut subir une hydrolyse en milieu alcalin pour éliminer le groupe protecteur acétyle.

Les réactifs couramment utilisés dans ces réactions comprennent les amines et les bases telles que l'hydroxyde de sodium. Les principaux produits formés dépendent du nucléophile spécifique utilisé dans les réactions de substitution.

Applications de la recherche scientifique

Le chlorure de N-acétylsulfanilyle a plusieurs applications dans la recherche scientifique :

Synthèse de sulfonamides : Il est utilisé comme intermédiaire dans la synthèse de divers antibiotiques sulfonamides.

Chimie analytique : Le composé est utilisé dans la dérivatisation de certains analytes pour améliorer leur détection et leur quantification dans les méthodes analytiques.

Pharmacocinétique : Il est utilisé dans la synthèse d'étalons internes pour la détermination des médicaments et de leurs métabolites dans des échantillons biologiques.

Mécanisme d'action

Le mécanisme d'action du chlorure de N-acétylsulfanilyle implique sa réactivité en tant que chlorure de sulfonyle. Il agit comme un électrophile, réagissant avec des nucléophiles pour former des liaisons sulfonamide. Cette réactivité est utilisée dans la synthèse de divers dérivés de sulfonamide qui peuvent avoir une activité biologique .

Applications De Recherche Scientifique

Synthesis of Antibacterial Drugs

One of the primary applications of N-acetylsulfanilyl chloride is in the synthesis of antibacterial agents. It serves as a crucial intermediate in the production of sulfanilamide, a foundational sulfonamide antibiotic. Sulfanilamide derivatives are essential for treating bacterial infections, especially in patients who exhibit resistance to conventional antibiotics .

Development of Anti-inflammatory Agents

This compound is also utilized in the formulation of anti-inflammatory drugs. The sulfonamide group within its structure contributes to the anti-inflammatory effects, making it valuable in managing conditions such as arthritis .

Enhancing Drug Efficacy

Research has shown that ASC can enhance the efficacy of existing drugs by modifying their structures to improve their activity against resistant bacterial strains. This adaptability is crucial in addressing the growing issue of antibiotic resistance in healthcare .

Chemical Reagent in Laboratories

This compound is a versatile reagent used in various chemical reactions within laboratory settings. It is employed for synthesizing other chemical compounds and conducting analytical tests .

Production of Dyes and Pigments

The compound is integral to producing vibrant dyes and pigments used extensively in textiles, paints, and plastics industries. Its ability to form stable colorants aligns with consumer demands for visually appealing products .

Agricultural Chemicals

In agriculture, this compound contributes to developing pesticides and herbicides, thereby supporting crop protection and enhancing agricultural productivity .

Research on Drug Development

A study highlighted the use of this compound in combination therapies for enhancing drug effectiveness against complex diseases. Researchers are investigating its potential to work synergistically with other therapeutic agents, paving the way for innovative treatment strategies .

Targeted Drug Delivery Systems

Recent investigations have explored modifying nanoparticles or liposomes with ASC to create targeted drug delivery systems. This approach aims to release medications at specific sites within the body, minimizing side effects while maximizing therapeutic outcomes .

Challenges and Future Directions

While this compound holds promise for various applications, challenges such as bacterial resistance development and high production costs persist . Ongoing research focuses on overcoming these hurdles through innovative synthesis methods and exploring new derivatives.

Mécanisme D'action

The mechanism of action of N-acetylsulfanilyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide bonds. This reactivity is utilized in the synthesis of various sulfonamide derivatives, which can have biological activity .

Comparaison Avec Des Composés Similaires

N-Acetylsulfanilyl chloride belongs to the sulfonyl chloride family, which includes compounds like tosyl chloride , chloramine B , and 4-nitrobenzenesulfonyl chloride . Below is a detailed comparison of its properties, reactivity, and applications with structurally or functionally related compounds:

Structural and Reactivity Differences

- Acetyl Group Influence: The acetyl group in this compound reduces the nucleophilicity of the sulfonamide nitrogen compared to unacetylated sulfonyl chlorides (e.g., tosyl chloride). This property allows controlled acylation reactions, as seen in the synthesis of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide, where the acetyl group is later hydrolyzed .

- Radiolabeling Efficiency: this compound is preferred over non-acetylated analogues for synthesizing [¹⁴C]- or [¹³C]-labeled sulfonamides due to its stability during multi-step reactions. For example, [¹⁴C]-SDZ is synthesized via condensation with labeled aniline, achieving yields of 5–22.5% .

Key Research Findings

Reaction Yields: Condensation of this compound with 3-amino-5-methylisoxazole in acetonitrile achieves a 57% yield of the intermediate, which is hydrolyzed to 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide .

Isotopic Labeling : Microscale synthesis of [¹⁴C]-SMX using labeled this compound achieves radiochemical purity >98%, critical for environmental tracer studies .

Anticancer Applications : Substitution of tosyl groups with N-acetylsulfanilyl in sapogenin derivatives reduces antiproliferative activity, highlighting the importance of the sulfonyl group’s electronic properties .

Activité Biologique

N-Acetylsulfanilyl chloride is a sulfanilamide derivative that plays a significant role in medicinal chemistry, particularly in the synthesis of sulfa drugs. This article explores its biological activity, including its mechanisms of action, applications in treating bacterial infections, and recent research findings.

- Chemical Formula : C₈H₈ClN₃O₂S

- Molecular Weight : 219.68 g/mol

- Melting Point : 142-145 °C (decomposes) .

This compound functions primarily as an intermediate in the synthesis of sulfanilamide and its derivatives. These compounds inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. By competing with PABA, sulfanilamides disrupt the production of folate, essential for nucleic acid synthesis in bacteria.

Antibacterial Properties

Recent studies have demonstrated the antibacterial efficacy of this compound and its derivatives against various bacterial strains. For instance:

- In Vitro Studies : A series of N-acetylsulfanilylation derivatives were synthesized and tested against human pathogenic bacteria. Results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Bacillus cereus .

- Mechanism Insights : The compound's ability to inhibit bacterial protein synthesis has been linked to its action on the peptidoglycan layer of bacterial cell walls, leading to cell lysis and death .

Case Studies

-

Synthesis and Testing of Derivatives :

- A study synthesized 5’-O-N-acetylsulfanilyluridine derivatives, which were tested for antibacterial activity. The introduction of various acyl groups enhanced the antibacterial properties compared to standard antibiotics like ampicillin .

- Table 1 summarizes the antibacterial activity of selected derivatives:

Compound Name Bacterial Strain Inhibition Zone (mm) 5’-O-N-acetylsulfanilyl-2’,3’-di-O-lauroyluridine Staphylococcus aureus 22 5’-O-N-acetylsulfanilyl-2’,3’-di-O-pivaloyluridine Bacillus cereus 25 - Clinical Applications :

Research Findings

Recent literature emphasizes the versatility of this compound in synthesizing novel compounds with enhanced biological activities:

- Sulfonamide Synthesis : The compound has been effectively used in reactions with N-silylamines to produce various sulfonamides with high yields, indicating its potential for broader applications in drug development .

- Enzymatic Inhibition Studies : Research has shown that derivatives can inhibit key enzymes involved in bacterial metabolism, reinforcing their potential as antibiotic agents .

Q & A

Basic Research Questions

Q. What is the role of N-acetylsulfanilyl chloride in synthesizing sulfonamide antibiotics?

N-Acetylsulfanilyl chloride serves as a critical intermediate in the synthesis of sulfonamide antibiotics (e.g., sulfamethoxazole, sulfadiazine) via condensation reactions with aminoheterocycles. For example, in the preparation of [¹⁴C]-labeled sulfamethoxazole, the compound reacts with isotopically labeled aniline derivatives in a four-step process, yielding products with >98% purity and radiochemical yields of 5–22.5% . The reaction typically involves pyridine as a catalyst and ethanol as a solvent, followed by hydrolysis to remove the acetyl protecting group .

Q. How is this compound synthesized, and what are its key physicochemical properties?

The compound is synthesized via chlorosulfonation of N-acetylaniline (acetanilide) using chlorosulfonic acid at 20–25°C, followed by crystallization and drying . Key properties include:

- Melting point : 142–148°C (decomposition) .

- Solubility : Soluble in chlorinated solvents (e.g., CH₂Cl₂), ethanol, and hot benzene; decomposes in water .

- Reactivity : Hydrolyzes in aqueous conditions, necessitating anhydrous handling .

Q. What safety precautions are required when handling this compound?

The compound is corrosive (UN3261, Hazard Class 8) and emits toxic fumes upon decomposition. Safety measures include:

- Use of PPE (gloves, goggles, respirators) to prevent skin/eye contact .

- Storage in sealed, moisture-free containers at 2–8°C .

- Immediate neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹⁴C, ¹³C) of this compound be optimized for environmental tracer studies?

Uniformly [¹⁴C]- and [¹³C]-labeled derivatives are synthesized by reacting labeled aniline with chlorosulfonic acid in CCl₄ at 58°C, achieving specific activities of 2.96 GBq/mmol . Key steps include:

- Purification : Column chromatography (silica gel) with CH₂Cl₂ elution to remove unreacted precursors .

- Yield optimization : Micromolar-scale reactions (e.g., 0.09 mmol starting material) yield 95.7% labeled product with >99% isotopic purity .

Q. What methodologies are used to analyze structural modifications of this compound for structure-activity relationship (SAR) studies?

Replacing the sulfonyl group with non-aromatic substituents (e.g., mesylate, dansyl chloride) reduces bioactivity. For example:

- Tosyl vs. naphthalene sulfonyl : Tosyl derivatives retain cytotoxicity in cancer cells (IC₅₀ < 10 µM), while dansyl analogs lose activity .

- Reaction conditions : Tosylation at C-3 requires anhydrous CH₂Cl₂ and triethylamine, followed by recrystallization from ethanol to isolate bioactive isomers .

Q. How does this compound participate in copper-catalyzed carbenoid insertion reactions?

The compound reacts with α-diazoesters in Si–H or S–H insertion reactions to form sulfonamide-azide derivatives. For example:

- Azide synthesis : Sodium azide (94 mmol) in acetone reacts with N-acetylsulfanilyl chloride (85.8 mmol) at 0°C, yielding 93% product after CH₂Cl₂ extraction and MgSO₄ drying .

- Mechanistic insights : NMR (δH 8.07 ppm for aromatic protons) confirms regioselective insertion at the sulfonyl chloride group .

Q. What analytical techniques validate the purity and stability of this compound under storage conditions?

- HPLC-MS : Monitors degradation products (e.g., sulfonic acids) with a C18 column and acetonitrile/water gradient .

- Thermogravimetric analysis (TGA) : Confirms stability up to 100°C, with decomposition onset at 142°C .

- ¹H/¹³C NMR : Detects hydrolyzed impurities (e.g., N-acetylsulfanilic acid) via shifts at δC 168.7 ppm (carbonyl) and δH 2.23 ppm (acetyl methyl) .

Q. Methodological Challenges and Solutions

Q. How are contradictions in reported melting points (142–148°C) resolved?

Discrepancies arise from polymorphic forms or residual solvents. Standardization involves:

- Recrystallization : Using ethanol or toluene to isolate the pure monoclinic form (mp 145–148°C) .

- DSC analysis : Differentiates between anhydrous (mp 146°C) and hydrated forms (mp 142°C) .

Q. What strategies improve yields in large-scale sulfonamide antibiotic synthesis?

Propriétés

IUPAC Name |

4-acetamidobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDXCFKBQWDAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026981 | |

| Record name | 4-(Acetylamino)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Light tan solid; [Merck Index] Off-white powder; [MSDSonline] | |

| Record name | Benzenesulfonyl chloride, 4-(acetylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Acetylamino)benzenesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

VERY SOL IN ETHER, ALCOHOL; SOL IN HOT CHLOROFORM; SOLUBLE IN HOT BENZENE | |

| Record name | 4-(ACETYLAMINO)BENZENESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM BENZENE; PRISMS FROM BENZENE-CHLOROFORM, THICK, LIGHT TAN PRISMS FROM BENZENE, LIGHT TAN TO BROWNISH POWDER OR FINE CRYSTALS | |

CAS No. |

121-60-8 | |

| Record name | 4-Acetamidobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Acetylamino)benzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetylsulfanilyl chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12337 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetylsulfanilyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 4-(acetylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Acetylamino)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetylsulphanilyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLSULFANILYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIX4M9AIVM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(ACETYLAMINO)BENZENESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

149 °C | |

| Record name | 4-(ACETYLAMINO)BENZENESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.